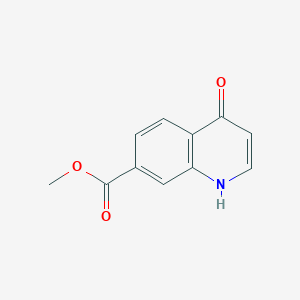

Methyl 4-hydroxyquinoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 4-oxo-1H-quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSQLGKJRTVBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 4-hydroxyquinoline-7-carboxylate chemical structure and IUPAC name"

An In-depth Technical Guide to Methyl 4-hydroxyquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and synthesis of Methyl 4-hydroxyquinoline-7-carboxylate, a quinoline derivative of interest in medicinal chemistry and materials science.

Methyl 4-hydroxyquinoline-7-carboxylate is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₃. It possesses a quinoline core structure, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The molecule is substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 7-position.

An important characteristic of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium with the 4-quinolone form. This equilibrium is a significant feature influencing its chemical reactivity and biological activity.

IUPAC Name: methyl 4-hydroxyquinoline-7-carboxylate

Tautomeric Form IUPAC Name: methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate

Chemical Structure and Tautomerism:

Spectroscopic and Synthetic Profile of Methyl 4-hydroxyquinoline-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the reported ¹H NMR and mass spectrometry data for Methyl 4-hydroxyquinoline-7-carboxylate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-hydroxyquinoline-7-carboxylate [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.98 | br s | - | OH |

| 8.23-8.15 | m | - | 2 x Ar-H |

| 8.01 | dd | - | Ar-H |

| 7.81 | br d | - | Ar-H |

| 6.11 | d | - | Ar-H |

| 3.90 | s | - | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Note: Experimental ¹³C NMR data for Methyl 4-hydroxyquinoline-7-carboxylate is not currently available in the surveyed literature.

Mass Spectrometry (MS) Data

Table 2: Mass Spectrometry Data for Methyl 4-hydroxyquinoline-7-carboxylate [1]

| Ionization Mode | Molecular Formula | Calculated Mass (m/z) | Found (m/z) | Ion |

| EI | C₁₁H₉NO₃ | 203.06 | 203.9 | [M+H]⁺ |

Infrared (IR) Spectroscopy Data

Note: Experimental IR spectroscopic data for Methyl 4-hydroxyquinoline-7-carboxylate is not currently available in the surveyed literature.

Experimental Protocols

This section details the synthetic procedure for Methyl 4-hydroxyquinoline-7-carboxylate and provides general methodologies for the spectroscopic techniques used in its characterization.

Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate[1]

To a solution of methyl 4-chloroquinoline-7-carboxylate (5 g, 22.32 mmol) in a mixture of methanol (60 mL) and dimethyl sulfoxide (20 mL) was added triethylamine (22.58 g, 223.16 mmol, 31.06 mL). The reaction mixture was then treated with 1,3-bis(diphenylphosphino)propane (DPPP) (1.84 g, 4.46 mmol) and palladium(II) acetate (Pd(OAc)₂) (1.00 g, 4.46 mmol). The flask was purged with carbon monoxide gas twice and the reaction was stirred. Upon completion, the reaction mixture was worked up to afford Methyl 4-hydroxyquinoline-7-carboxylate as a yellow solid (3.5 g, 77.19% yield).

General Spectroscopic Methodologies

The following are general protocols for obtaining the types of spectroscopic data presented in this guide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired to determine the chemical shifts of the carbon atoms in the molecule. The sample is prepared in the same manner as for ¹H NMR. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray source. A high voltage is applied to the liquid to create a fine aerosol of charged droplets. The solvent evaporates, and the resulting ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined.

-

-

Infrared (IR) Spectroscopy:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The IR beam is passed through the crystal in such a way that it interacts with the sample at the surface.

-

KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and then pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the IR spectrometer.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like Methyl 4-hydroxyquinoline-7-carboxylate.

Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

References

"physical and chemical properties of Methyl 4-hydroxyquinoline-7-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-hydroxyquinoline-7-carboxylate, a key intermediate in the synthesis of various biologically active quinoline derivatives. This document consolidates available data on its synthesis, physical characteristics, and spectral properties, alongside detailed experimental protocols. While specific biological activity and associated signaling pathways for this exact ester are not extensively documented, the known activities of related quinoline-4-carboxylic acid derivatives are discussed to provide context for its potential applications in drug discovery and development.

Chemical Identity and Physical Properties

Methyl 4-hydroxyquinoline-7-carboxylate is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₃. Its structure features a quinoline core substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 7-position.

Table 1: Physical and Chemical Properties of Methyl 4-hydroxyquinoline-7-carboxylate

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₉NO₃ | - |

| Molecular Weight | 203.19 g/mol | - |

| CAS Number | 1150618-21-5 | [1] |

| Appearance | White to light-yellow powder or crystals | Predicted |

| Boiling Point | 382.6±22.0 °C | Predicted[1] |

| Density | 1.327±0.06 g/cm³ | Predicted[1] |

| pKa | 3.86±0.40 | Predicted[1] |

| Storage Temperature | 2-8°C | [1] |

Note: Most physical properties are predicted and await experimental verification.

Synthesis

The primary documented synthesis of Methyl 4-hydroxyquinoline-7-carboxylate involves the diazotization of methyl 7-aminoquinoline-4-carboxylate followed by hydrolysis of the diazonium salt. This compound serves as a direct precursor to 7-hydroxyquinoline-4-carboxylic acid through a subsequent hydrolysis step.[2]

Experimental Protocol: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate[2]

This protocol is adapted from the synthesis of 7-hydroxyquinoline-4-carboxylic acid, where the title compound is a key intermediate.

Step 1: Diazotization of Methyl 7-aminoquinoline-4-carboxylate

-

Dissolve 1.1 g (5.4 mmol) of methyl 7-aminoquinoline-4-carboxylate in a mixed solution of 10 mL of acetic acid, 5 mL of water, and 2 mL of concentrated sulfuric acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 0.4 g (5.8 mmol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for 50 minutes.

Step 2: Hydrolysis of the Diazonium Salt

-

Slowly pour the diazonium salt solution into 40 mL of boiling 10% sulfuric acid aqueous solution.

-

Continue to heat the mixture at reflux for 5 minutes after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any minor black impurities.

-

Cool the filtrate to below 10°C.

-

Adjust the pH of the solution to 4 with ammonia water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry to obtain Methyl 4-hydroxyquinoline-7-carboxylate.

Yield: 0.9 g (81.4%)

Experimental Protocol: Hydrolysis to 7-hydroxyquinoline-4-carboxylic acid[2]

-

Dissolve 0.9 g (4.4 mmol) of Methyl 4-hydroxyquinoline-7-carboxylate in 10 mL of methanol.

-

Add 10% aqueous sodium hydroxide solution.

-

Heat the mixture to 60°C and maintain for 3 hours.

-

Cool the solution and remove the solvent by rotary evaporation.

-

Adjust the pH to 2 with 2M hydrochloric acid.

-

Collect the precipitate by filtration, wash with water, and dry to obtain 7-hydroxyquinoline-4-carboxylic acid.

Spectral Data (Predicted and Analogous Compounds)

3.1. ¹H NMR Spectroscopy

-

Predicted Chemical Shifts: Aromatic protons are expected in the range of 7.0-8.5 ppm. The methyl ester protons would likely appear as a singlet around 3.8-4.0 ppm. The hydroxyl proton signal may be broad and its position dependent on solvent and concentration.

-

Analogous Compound Data (7-hydroxyquinoline-4-carboxylic acid): ¹H NMR (400 MHz, DMSO-d₆) δ: 10.36 (s, 1H), 8.88 (d, 1H), 8.55 (d, 1H), 7.67 (d, 1H), 7.34 (s, 1H), 7.29 (d, 1H).[2]

3.2. ¹³C NMR Spectroscopy

-

Predicted Chemical Shifts: The carbonyl carbon of the ester is expected around 165-175 ppm. Aromatic carbons would appear in the 110-160 ppm range. The methyl carbon of the ester should be around 50-55 ppm.

3.3. Infrared (IR) Spectroscopy

-

Predicted Characteristic Bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.

-

C=C and C=N stretching (aromatic): Multiple bands in the 1400-1650 cm⁻¹ region.

-

C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

-

3.4. Mass Spectrometry

-

Expected Molecular Ion Peak: [M]⁺ at m/z = 203.0582 for C₁₁H₉NO₃.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for Methyl 4-hydroxyquinoline-7-carboxylate, the broader class of quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives has been investigated for various pharmacological properties. These derivatives are known to exhibit antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer activities.[3]

The biological activities of quinoline derivatives are often attributed to their ability to interact with various cellular pathways. For instance, some quinoline derivatives have been shown to target the PI3K/AKT/mTOR pathway, which is crucial in cancer progression.[3]

Given that Methyl 4-hydroxyquinoline-7-carboxylate is a direct precursor to 7-hydroxyquinoline-4-carboxylic acid, which is used as a framework in the design of selective inhibitors, it is a valuable building block for the synthesis of potentially bioactive molecules.[2]

Visualizations

Synthetic Pathway

Caption: Synthetic route to Methyl 4-hydroxyquinoline-7-carboxylate and its subsequent hydrolysis.

Conclusion

Methyl 4-hydroxyquinoline-7-carboxylate is a valuable chemical intermediate with predicted physical and spectral properties that align with its quinoline structure. While comprehensive experimental data for this specific compound is limited, its established role in the synthesis of 7-hydroxyquinoline-4-carboxylic acid highlights its importance. Further research is warranted to fully characterize its physical, chemical, and biological properties, which could unveil its potential as a scaffold in the development of novel therapeutics. The provided synthetic protocols offer a foundation for its preparation and further investigation by the scientific community.

References

A Technical Guide to the Solubility of Methyl 4-hydroxyquinoline-7-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of methyl 4-hydroxyquinoline-7-carboxylate in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a strong theoretical framework based on the known behavior of quinoline derivatives, alongside detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings.

Introduction to Methyl 4-hydroxyquinoline-7-carboxylate

Methyl 4-hydroxyquinoline-7-carboxylate is a quinoline derivative. Compounds in this class are recognized for their diverse therapeutic applications, including roles as anticancer, antiseptic, antipyretic, antiviral, and antimalarial agents[1]. The quinoline core, a bicyclic aromatic system, generally imparts a hydrophobic character to the molecule, which can lead to low aqueous solubility[2]. The solubility in organic solvents is critical for various applications, including synthesis, purification, formulation, and in vitro biological assays.

The structure of methyl 4-hydroxyquinoline-7-carboxylate, featuring a hydroxyl group and a methyl ester, suggests a molecule with moderate polarity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester group is a hydrogen bond acceptor. These features will influence its interaction with different organic solvents.

Predicted Solubility in Organic Solvents

High Expected Solubility:

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are expected to be excellent solvents for this compound. The high polarity and hydrogen bond accepting capabilities of DMF and DMSO can effectively solvate the molecule. Indeed, related compounds like 7-Hydroxy-4-methyl-2(1H)-quinolone are reported to be soluble in both DMF and DMSO.

-

Alcohols: Methanol and ethanol are likely to be good solvents, especially with heating. The ability of alcohols to act as both hydrogen bond donors and acceptors will facilitate the dissolution of the compound. Some quinoline derivatives are noted to be soluble in hot alcohol[3].

Moderate Expected Solubility:

-

Ketones: Acetone and other ketones, being polar aprotic solvents, should exhibit moderate solvating power.

-

Esters: Ethyl acetate and similar esters are expected to be moderately effective solvents.

-

Chlorinated Solvents: Dichloromethane and chloroform may show some ability to dissolve the compound, although likely less than more polar solvents.

Low Expected Solubility:

-

Nonpolar Solvents: Hydrocarbon solvents such as hexanes and toluene are unlikely to be effective solvents due to the polar nature of the hydroxyl and ester functional groups.

Data Presentation: A Template for Your Research

To facilitate systematic data collection, the following table structure is recommended for recording experimentally determined solubility data.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Observations |

| Polar Aprotic | Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | ||||

| Acetone | ||||

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Moderate Polarity | Ethyl Acetate | |||

| Dichloromethane | ||||

| Nonpolar | Toluene | |||

| Hexanes |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of methyl 4-hydroxyquinoline-7-carboxylate in various organic solvents.

Objective: To quantitatively determine the solubility of methyl 4-hydroxyquinoline-7-carboxylate in a range of organic solvents at a specified temperature.

Materials:

-

Methyl 4-hydroxyquinoline-7-carboxylate

-

A selection of organic solvents (e.g., DMF, DMSO, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 4-hydroxyquinoline-7-carboxylate to a series of vials.

-

Pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles[2].

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved methyl 4-hydroxyquinoline-7-carboxylate using a validated analytical method such as HPLC or UV-Vis spectrophotometry[2]. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

-

Record the results in the data table provided in Section 3.

-

Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate

For researchers who need to synthesize the compound, a general approach involves the cyclization of an appropriate aniline derivative. A patented method describes the synthesis of 7-hydroxyquinoline-4-carboxylic acid, which can then be esterified to the methyl ester[4]. The synthesis of related 4-hydroxyquinolines has also been achieved through the Conrad-Limpach reaction, which involves the reaction of an aniline with a β-ketoester followed by a high-temperature ring closure[5].

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Tautomerism in Methyl 4-hydroxyquinoline-7-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxyquinoline-7-carboxylate, a key intermediate in the synthesis of various biologically active compounds, exhibits keto-enol tautomerism. This phenomenon is of critical importance as the predominant tautomeric form dictates the molecule's physicochemical properties, including its reactivity, polarity, and ability to interact with biological targets. Understanding and controlling this tautomeric equilibrium is therefore essential for rational drug design and development. This technical guide provides a comprehensive overview of the tautomerism in Methyl 4-hydroxyquinoline-7-carboxylate, detailing the structural aspects of the tautomers, the equilibrium between them, and the experimental and computational methodologies used for their characterization.

Introduction: The Principle of Tautomerism in 4-Hydroxyquinolines

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of 4-hydroxyquinoline derivatives, the principal tautomeric equilibrium exists between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).

For Methyl 4-hydroxyquinoline-7-carboxylate, this equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of Methyl 4-hydroxyquinoline-7-carboxylate.

Generally, for 4-hydroxyquinoline systems, the equilibrium lies in favor of the keto tautomer due to the greater thermodynamic stability of the cyclic amide functionality. However, the position of this equilibrium can be influenced by various factors, including the nature and position of substituents on the quinoline ring and the polarity of the solvent.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Illustrative Tautomeric Equilibrium Data for 4-Hydroxyquinoline Derivatives in Different Solvents

| Derivative | Solvent | KT ([keto]/[enol]) | Reference Method |

| 4-Hydroxyquinoline | Chloroform | 12.5 | 1H NMR |

| 4-Hydroxyquinoline | DMSO | > 50 | 1H NMR |

| 4-Hydroxyquinoline | Water | > 100 | UV-Vis |

| Methyl 4-hydroxyquinoline-3-carboxylate | Chloroform | 8.2 | 1H NMR |

| Methyl 4-hydroxyquinoline-3-carboxylate | DMSO | 25.0 | 1H NMR |

Note: The data in this table is illustrative and based on values reported for similar compounds. Specific experimental determination is required for Methyl 4-hydroxyquinoline-7-carboxylate.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative energies of tautomers and thus the position of the equilibrium.

Table 2: Calculated Relative Energies of Tautomers for a Generic 4-Hydroxyquinoline Carboxylate

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| Enol | B3LYP | 6-311++G(d,p) | 3.5 |

| Keto | B3LYP | 6-311++G(d,p) | 0.0 |

Note: These are hypothetical values to illustrate the expected trend. The keto form is predicted to be the more stable tautomer.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most definitive methods for studying tautomerism in solution. The chemical shifts of key protons and carbons are distinct for the enol and keto forms.

Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of Methyl 4-hydroxyquinoline-7-carboxylate in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6) to a concentration of approximately 10-20 mg/mL.

-

Spectrum Acquisition: Record the 1H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Identify the characteristic signals for the enol and keto tautomers. The N-H proton of the keto form typically appears as a broad singlet at a downfield chemical shift (e.g., 10-12 ppm in DMSO-d6). The O-H proton of the enol form will also have a characteristic chemical shift.

-

Integrate the signals corresponding to unique protons of each tautomer.

-

Calculate the molar ratio of the tautomers from the integration values.

-

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in each tautomer, particularly in the solid state.

Protocol for ATR-IR Analysis:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis:

-

Look for a strong absorption band in the region of 1650-1680 cm-1, which is characteristic of the C=O stretching vibration of the quinolinone ring in the keto tautomer.

-

The presence of a broad O-H stretching band around 3200-3400 cm-1 would be indicative of the enol form.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism, especially in different solvents, as the two tautomers will have different chromophores and thus different absorption maxima (λmax).

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water) with a known concentration (e.g., 10-5 M).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Identify the λmax for each tautomer. The more conjugated enol form is expected to absorb at a longer wavelength compared to the keto form.

-

Changes in the relative intensities of the absorption bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

-

Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate

A detailed, step-by-step synthesis protocol is crucial for obtaining the target compound for further study. The following is a plausible synthetic route based on established methodologies for similar quinoline derivatives.

Caption: A generalized synthetic pathway for Methyl 4-hydroxyquinoline-7-carboxylate.

Illustrative Experimental Protocol (Gould-Jacobs Reaction):

-

Step 1: Condensation. React 3-amino-4-methylbenzoic acid with diethyl 2-(ethoxymethylene)malonate. The reactants are typically heated together, often without a solvent, to drive the reaction to completion.

-

Step 2: Cyclization. The resulting intermediate is cyclized by heating at high temperatures (e.g., 240-260 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A. This step forms the quinoline ring system.

-

Step 3: Esterification. The resulting 4-hydroxyquinoline-7-carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., H2SO4).

-

Purification. The final product is purified by recrystallization or column chromatography.

Biological Relevance and Implications for Drug Development

The tautomeric state of a molecule can have a profound impact on its biological activity. The different arrangements of hydrogen bond donors and acceptors in the enol and keto forms can lead to significantly different binding affinities for a biological target. Furthermore, the lipophilicity and membrane permeability of the tautomers can differ, affecting the pharmacokinetic profile of a potential drug candidate.

For drug development professionals, it is imperative to:

-

Characterize the predominant tautomeric form under physiological conditions.

-

Consider both tautomers in computational docking and virtual screening studies.

-

Investigate the potential for tautomerization to influence drug metabolism and toxicity.

Conclusion

The tautomerism of Methyl 4-hydroxyquinoline-7-carboxylate is a key chemical feature that must be thoroughly understood and characterized. While the keto form is generally expected to predominate, the equilibrium is sensitive to environmental factors. The application of a combination of spectroscopic and computational methods is essential for a comprehensive analysis. For researchers in drug discovery, a detailed understanding of the tautomeric behavior of this and related scaffolds is critical for the successful design and development of novel therapeutic agents.

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 4-hydroxyquinoline-7-carboxylate

Introduction

Methyl 4-hydroxyquinoline-7-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug development. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. Understanding the three-dimensional structure of molecules like Methyl 4-hydroxyquinoline-7-carboxylate at an atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding the design of new therapeutic agents. X-ray crystallography is the most powerful technique for determining the precise arrangement of atoms in a crystalline solid, providing a wealth of information about molecular geometry, intermolecular interactions, and packing motifs.

While a detailed crystal structure for Methyl 4-hydroxyquinoline-7-carboxylate is not publicly available in crystallographic databases as of this writing, this guide will provide a comprehensive overview of the methodologies involved in its crystal structure analysis. It will serve as a technical resource for researchers, scientists, and drug development professionals by outlining the experimental protocols, data presentation standards, and the interpretation of crystallographic information, using the general framework of quinoline derivatives as a basis.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the analysis and deposition of the crystallographic data.

1. Synthesis and Crystallization

The synthesis of Methyl 4-hydroxyquinoline-7-carboxylate can be achieved through various organic synthesis routes. A plausible method involves the modification of a pre-existing quinoline core. For instance, a synthetic pathway described in patent literature involves the use of a palladium-catalyzed carbonylation reaction.[1]

-

General Synthesis: A typical synthesis might start from a halogenated quinoline precursor. For example, a bromo-substituted quinoline can be reacted with carbon monoxide in the presence of a palladium catalyst, a suitable phosphine ligand (like 1,3-Bis(diphenylphosphino)propane - DPPP), and a base (such as triethylamine - TEA) in a solvent mixture like methanol and DMSO. The methanol can act as both a solvent and the source of the methyl group for the ester.[1]

-

Crystallization: Obtaining single crystals of sufficient size and quality is crucial for X-ray diffraction analysis. This is often a trial-and-error process involving the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Common techniques include:

-

Slow Evaporation: A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

-

2. X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

-

Instrumentation: A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffraction spots are recorded. Software is then used to integrate the intensities of the reflections and to determine the unit cell parameters.

3. Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the positions of most of the non-hydrogen atoms.

-

Structure Refinement: The initial model is then refined against the experimental diffraction data using a least-squares minimization procedure. In this process, the atomic coordinates, anisotropic displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and are refined with appropriate geometric and displacement parameter constraints.

Data Presentation and Interpretation

The final results of a crystal structure analysis are presented in a standardized format, including tables of crystallographic data, bond lengths, bond angles, and a discussion of the intermolecular interactions.

Crystallographic Data

The following table presents a template for the kind of data that would be reported for Methyl 4-hydroxyquinoline-7-carboxylate.

| Parameter | Value (Illustrative) |

| Empirical formula | C₁₁H₉NO₃ |

| Formula weight | 203.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX(X) Å, α = 90°b = Y.YYY(Y) Å, β = YY.YYY(Y)°c = Z.ZZZ(Z) Å, γ = 90° |

| Volume | VVV.V(V) ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | 424 |

| Crystal size | X.XX x Y.YY x Z.ZZ mm |

| Theta range for data collection | θ.θθ to θθ.θθθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.0XXX] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | nnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |

| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0AAA |

| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |

Molecular Geometry

The analysis of bond lengths and angles would reveal the precise geometry of the Methyl 4-hydroxyquinoline-7-carboxylate molecule.

| Bond | Length (Å) (Illustrative) | Angle | Degrees (°) (Illustrative) |

| O1-C4 | 1.360(2) | C3-C4-C4a | 120.5(2) |

| N1-C8a | 1.375(2) | C5-C6-C7 | 121.0(2) |

| C7-C11 | 1.480(3) | O2-C11-O3 | 123.5(2) |

| C11-O2 | 1.210(2) | O2-C11-C7 | 125.0(2) |

| C11-O3 | 1.340(2) | O3-C11-C7 | 111.5(2) |

Supramolecular Structure and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular forces. For Methyl 4-hydroxyquinoline-7-carboxylate, one would expect to observe:

-

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors. These interactions would likely play a dominant role in the crystal packing.

-

π-π Stacking: The planar quinoline ring system would be expected to participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds may also be present, contributing to the overall stability of the crystal lattice.

Visualization of Experimental and Logical Workflows

The overall process of crystal structure analysis can be visualized as a workflow.

Conclusion

A thorough crystal structure analysis of Methyl 4-hydroxyquinoline-7-carboxylate would provide invaluable insights into its solid-state properties. The precise molecular geometry, conformational preferences, and the nature of intermolecular interactions are critical parameters for understanding its physical and chemical behavior. For drug development professionals, this information is essential for rational drug design, polymorphism screening, and formulation development. While the specific crystallographic data for this compound is not yet in the public domain, the methodologies and principles outlined in this guide provide a robust framework for its future analysis and for the structural characterization of related quinoline derivatives.

References

Navigating the Biological Landscape of Methyl 4-hydroxyquinoline-7-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-hydroxyquinoline-7-carboxylate is a quinoline derivative that has appeared in scientific literature primarily as a synthetic intermediate. While the broader class of quinoline- and 4-hydroxyquinoline-based molecules exhibits a vast range of significant biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties, specific and detailed research into the biological effects of Methyl 4-hydroxyquinoline-7-carboxylate itself is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the known context of this compound, focusing on its synthesis and the well-established biological activities of structurally related analogues. Due to the absence of specific data, this document will detail the experimental approaches commonly used to evaluate such compounds and present hypothetical workflows and pathways based on the activities of its chemical relatives.

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives are known to possess a wide array of pharmacological properties, including but not limited to, anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory activities.[1] The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore in various bioactive compounds.

Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate

Methyl 4-hydroxyquinoline-7-carboxylate is primarily documented as a key intermediate in the synthesis of 7-hydroxyquinoline-4-carboxylic acid. The general synthetic pathway involves multiple steps, often starting from a substituted isatin.

A representative synthetic workflow is illustrated below:

Caption: Generalized synthetic workflow for 7-hydroxyquinoline-4-carboxylic acid, highlighting the role of Methyl 4-hydroxyquinoline-7-carboxylate as a key intermediate.

Potential Biological Activities: An Extrapolation from Analogs

Given the lack of direct biological data for Methyl 4-hydroxyquinoline-7-carboxylate, we can infer its potential activities by examining structurally similar compounds.

Anticancer Activity

Numerous quinoline derivatives have demonstrated significant anticancer properties. For instance, analogues of 7-hydroxy-4-methylquinolin-2(1H)-one have shown activity against various cancer cell lines, including renal, CNS, and prostate cancer.[2] The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as receptor tyrosine kinases (e.g., EGFR) or other kinases like PI3K.[1][2] Derivatives of 4-hydroxy-2-quinolinone have also been investigated as cytotoxic agents.[1]

Antimicrobial Activity

The quinolone core is famously associated with antibacterial agents like the fluoroquinolones.[3] These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] While Methyl 4-hydroxyquinoline-7-carboxylate lacks the typical substituents of modern fluoroquinolones, the inherent quinoline scaffold suggests that it or its derivatives could be explored for antimicrobial properties. For example, 7-hydroxy-4-methylquinolin-2(1H)-one has been screened for antibacterial and antifungal activities.

Enzyme Inhibition

The 4-quinoline carboxylic acid scaffold has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for cancer and autoimmune diseases.[5][6] Additionally, some quinoline-based compounds have been shown to inhibit enzymes that interact with DNA, such as DNA methyltransferases.[7][8]

Hypothetical Experimental Workflow for Biological Evaluation

To ascertain the biological activity of Methyl 4-hydroxyquinoline-7-carboxylate, a standard screening cascade would be employed.

Caption: A hypothetical experimental workflow for the comprehensive biological evaluation of Methyl 4-hydroxyquinoline-7-carboxylate.

Potential Signaling Pathway Interactions

Based on the activities of related quinoline compounds, Methyl 4-hydroxyquinoline-7-carboxylate, if found to be active, could potentially interact with several key signaling pathways. For instance, if it possesses anticancer activity, it might inhibit receptor tyrosine kinase (RTK) signaling or downstream pathways like the PI3K/AKT/mTOR pathway.

Caption: A hypothetical signaling pathway diagram illustrating the potential inhibition of the PI3K/AKT pathway by Methyl 4-hydroxyquinoline-7-carboxylate, based on the known activities of related quinoline compounds.

Data Summary (Hypothetical)

As no quantitative data for the biological activity of Methyl 4-hydroxyquinoline-7-carboxylate is currently available, the following table is presented as a template for how such data would be structured if obtained through the experimental workflows described above.

Table 1: Template for In Vitro Biological Activity Data

| Assay Type | Target/Cell Line | Metric | Value (e.g., µM) |

| Cytotoxicity | MCF-7 (Breast) | IC₅₀ | Data Not Found |

| HCT116 (Colon) | IC₅₀ | Data Not Found | |

| A549 (Lung) | IC₅₀ | Data Not Found | |

| Antimicrobial | S. aureus | MIC | Data Not Found |

| E. coli | MIC | Data Not Found | |

| C. albicans | MIC | Data Not Found | |

| Enzyme Inhibition | DHODH | IC₅₀ | Data Not Found |

| PI3Kα | IC₅₀ | Data Not Found | |

| DNMT1 | IC₅₀ | Data Not Found |

Experimental Protocols (General)

Detailed experimental protocols for testing the biological activity of a novel compound like Methyl 4-hydroxyquinoline-7-carboxylate would follow established methodologies. Below are generalized outlines for key assays.

MTT Cytotoxicity Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Methyl 4-hydroxyquinoline-7-carboxylate in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare two-fold serial dilutions of Methyl 4-hydroxyquinoline-7-carboxylate in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Methyl 4-hydroxyquinoline-7-carboxylate remains a molecule of interest primarily from a synthetic chemistry perspective. Its biological activity has not been a subject of extensive investigation in the available scientific literature. However, the rich pharmacology of the broader quinoline family suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents. Future research should focus on a systematic evaluation of its cytotoxic, antimicrobial, and enzyme-inhibitory properties to unlock its potential therapeutic value. The workflows and methodologies outlined in this guide provide a clear roadmap for such an investigation.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-hydroxyquinoline-7-carboxylate Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among these, derivatives of Methyl 4-hydroxyquinoline-7-carboxylate represent a promising class of compounds with significant potential for development as novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these derivatives, with a particular focus on their anticancer properties. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside visualizations of key signaling pathways implicated in their activity. This document aims to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and oncology.

Introduction

Quinoline and its derivatives have long been a source of inspiration for the development of new drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties. The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore found in numerous biologically active compounds. The addition of a carboxylate group at the 7-position offers a strategic point for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses specifically on the methyl ester derivatives of 4-hydroxyquinoline-7-carboxylic acid and explores their potential as therapeutic agents.

Synthesis of the Core Scaffold

The synthesis of the core molecule, Methyl 4-hydroxyquinoline-7-carboxylate, can be achieved through a multi-step process, as detailed in patent literature[1]. The general synthetic strategy involves the construction of the quinoline ring system followed by functional group manipulations to introduce the hydroxyl and methyl carboxylate moieties at the desired positions.

Experimental Protocol: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate

A plausible synthetic route, based on available literature, is outlined below.

Step 1: Synthesis of 7-bromoquinoline-2,4-dicarboxylic acid 6-bromoisatin is reacted with pyruvic acid in the presence of a base, such as 15% aqueous sodium hydroxide solution. The reaction mixture is heated at 100°C for 3 hours. After cooling, the mixture is diluted with water and acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 7-bromoquinoline-4-carboxylic acid The 7-bromoquinoline-2,4-dicarboxylic acid is decarboxylated by heating with nitrobenzene.

Step 3: Synthesis of Methyl 7-bromoquinoline-4-carboxylate The carboxylic acid is esterified to the methyl ester by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by methanol.

Step 4: Synthesis of Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate The bromo-derivative undergoes a Buchwald-Hartwig amination with a protected amine, such as tert-butyl carbamate (NH2Boc), in the presence of a palladium catalyst (e.g., palladium acetate), a ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a suitable solvent like 1,4-dioxane.

Step 5: Synthesis of Methyl 7-aminoquinoline-4-carboxylate The Boc protecting group is removed by treatment with an acid, such as hydrochloric acid in methanol.

Step 6: Synthesis of Methyl 7-hydroxyquinoline-4-carboxylate The amino group is converted to a hydroxyl group via a diazotization reaction. The methyl 7-aminoquinoline-4-carboxylate is dissolved in a mixture of acetic acid, water, and concentrated sulfuric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then slowly added to a boiling solution of 10% sulfuric acid to yield the final product, Methyl 7-hydroxyquinoline-7-carboxylate[1].

Potential Therapeutic Uses and Biological Activity

While specific biological data for a wide range of Methyl 4-hydroxyquinoline-7-carboxylate derivatives are not extensively reported, the broader class of quinoline derivatives has shown significant promise, particularly as anticancer agents. The 7-position carboxylate provides a handle for the synthesis of a library of derivatives, such as amides, which can be explored for their therapeutic potential.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives against a variety of cancer cell lines. The mechanism of action is often multifaceted and can involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 7-tert-butyl-substituted quinolone | MCF-7 (Breast) | 0.02-0.04 | [2] |

| 2 | 2-styrylquinoline derivative | Colo 205 (Colon) | 16.54 | [3] |

| 3 | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | - | [4] |

| 4 | 4,6-dihydroxy-2-quinolone-3-carboxamide | MCF-7 (Breast) | - | [4] |

| 5 | Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (m-F benzyl) | HCT-116 (Colon) | 22.95 | [5] |

| 6 | Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (m-CF3 benzyl) | HCT-116 (Colon) | 23.41 | [5] |

| 7 | Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (m-OCH3 benzyl) | HCT-116 (Colon) | 27.14 | [5] |

| 8 | Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (m-Cl benzyl) | HCT-116 (Colon) | 28.43 | [5] |

Note: The IC50 values represent the concentration of a compound required to inhibit the growth of 50% of cancer cells in vitro. A lower IC50 value indicates greater potency. The data presented are for structurally related quinoline derivatives and serve as a basis for predicting the potential of Methyl 4-hydroxyquinoline-7-carboxylate derivatives.

Mechanism of Action: Inhibition of Key Signaling Pathways

Quinoline derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development[6][7][8]. Several quinoline derivatives have been identified as inhibitors of key components of this pathway, such as PI3K and mTOR[6][7][9]. By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis[10]. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block downstream signaling, leading to the suppression of angiogenesis and tumor growth[1]. Quinoline-based compounds have been developed as potent VEGFR-2 inhibitors.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel Methyl 4-hydroxyquinoline-7-carboxylate derivatives, a series of in vitro assays are typically employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a standard method for measuring the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include appropriate controls (vehicle control and a known anticancer drug as a positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for Methyl 4-hydroxyquinoline-7-carboxylate derivatives is yet to be established, general trends from related quinoline series can provide valuable guidance for future drug design.

-

Substitution at the 7-position: The 7-position of the quinoline ring is a critical site for modification. The introduction of different substituents via the carboxylate group (e.g., forming amides with various amines) can significantly impact biological activity. Lipophilicity and electronic properties of the substituents at this position can influence target binding and cellular permeability.

-

The 4-hydroxy group: The 4-hydroxy group is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor in interactions with biological targets.

-

Other ring substitutions: Modifications at other positions of the quinoline ring can also modulate activity. For instance, the introduction of small alkyl or halogen groups can influence the overall electronic and steric properties of the molecule.

Conclusion and Future Directions

Derivatives of Methyl 4-hydroxyquinoline-7-carboxylate represent a promising and underexplored area of medicinal chemistry. The synthetic accessibility of the core scaffold provides a platform for the generation of diverse chemical libraries. The established anticancer potential of the broader quinoline class, particularly as inhibitors of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, strongly suggests that derivatives of this specific core could yield potent and selective therapeutic agents.

Future research should focus on the synthesis and systematic biological evaluation of a wide range of derivatives, particularly amides and other esters of the 7-carboxylate group. In-depth structure-activity relationship studies will be crucial for optimizing potency and selectivity. Furthermore, elucidation of the precise molecular mechanisms of action and evaluation in preclinical in vivo models will be essential steps in advancing these promising compounds towards clinical development. This technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-hydroxyquinoline-7-carboxylate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxyquinoline-7-carboxylate is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals, demonstrating a wide range of activities including antimicrobial, antiviral, antimalarial, and anticancer properties.[1][2] Specifically, the 4-hydroxyquinoline core is a recognized pharmacophore with significant therapeutic potential. This technical guide provides a comprehensive review of the available research on Methyl 4-hydroxyquinoline-7-carboxylate, focusing on its synthesis, potential biological activity, and the signaling pathways it may modulate. While this specific molecule is often cited as a synthetic intermediate, this guide will also draw upon data from closely related analogs to infer its potential therapeutic applications.[2][3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 863785-96-0 | LookChem |

| Molecular Formula | C₁₁H₉NO₃ | LookChem |

| Molecular Weight | 203.19 g/mol | LookChem |

| Predicted Boiling Point | 363.5 ± 42.0 °C | LookChem |

| Predicted Density | 1.270 ± 0.06 g/cm³ | LookChem |

Synthesis and Experimental Protocols

The synthesis of Methyl 4-hydroxyquinoline-7-carboxylate has been described in patent literature, primarily as an intermediate in the preparation of more complex molecules, particularly kinase inhibitors.

Palladium-Catalyzed Carbonylation

A key synthetic route involves the palladium-catalyzed carbonylation of a triflate precursor. This method is detailed in patent WO2019148044A1.[3]

Experimental Protocol:

-

Starting Material: 4-hydroxy-7-(trifluoromethylsulfonyloxy)quinoline.

-

Reagents and Conditions:

-

To a solution of the starting material in a mixture of methanol (MeOH) and dimethyl sulfoxide (DMSO), triethylamine (TEA) is added.

-

1,3-Bis(diphenylphosphino)propane (DPPP) and palladium(II) acetate (Pd(OAc)₂) are introduced as the catalyst system.

-

The reaction vessel is purged with carbon monoxide (CO) gas.

-

The reaction mixture is then heated and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled, and the solvents are removed under reduced pressure.

-

The resulting residue is then purified using standard chromatographic techniques (e.g., column chromatography) to yield Methyl 4-hydroxyquinoline-7-carboxylate.

-

Synthesis as an Intermediate for 7-hydroxyquinoline-4-carboxylic acid

Another documented pathway involves the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate as a precursor to 7-hydroxyquinoline-4-carboxylic acid. This process typically involves a multi-step synthesis starting from simpler building blocks, with the final step being the hydrolysis of the methyl ester.

Potential Biological Activity and Signaling Pathways

While direct biological data for Methyl 4-hydroxyquinoline-7-carboxylate is scarce, the extensive research on related quinoline derivatives provides strong indications of its likely biological targets and mechanisms of action. The primary area of interest for this class of compounds is in the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs).

Inhibition of Axl and Mer Receptor Tyrosine Kinases

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. Dysregulation of TAM kinase signaling, particularly the overexpression of Axl and Mer, is implicated in the progression of numerous cancers and is associated with poor prognosis and the development of drug resistance.[3]

The patent literature that describes the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate explicitly positions it as an intermediate for the development of Axl and Mer kinase inhibitors.[3] This suggests that the 4-hydroxyquinoline-7-carboxylate scaffold is a key pharmacophore for interacting with the ATP-binding site of these kinases.

The proposed mechanism of action involves the quinoline core acting as a scaffold that presents substituents capable of forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the kinase domain, thereby blocking the binding of ATP and inhibiting downstream signaling.

Figure 1: Proposed mechanism of Axl/Mer signaling inhibition.

Data on Related 4-Hydroxyquinoline Derivatives

In the absence of specific quantitative data for Methyl 4-hydroxyquinoline-7-carboxylate, the following table summarizes the biological activity of structurally similar 4-hydroxyquinoline derivatives, providing context for the potential potency of the target compound.

| Compound Class | Target | Activity (IC₅₀/Kᵢ) | Reference |

| 4-oxo-1,4-dihydroquinoline-3-carboxamides | Axl Kinase | 4.0 nM (IC₅₀) | J. Med. Chem. |

| 4-Anilino-6,7-disubstituted-quinoline-3-carboxamides | CSF-1R | 19 nM (IC₅₀) | (PDF) Quinoline-based small molecules as effective protein kinases inhibitors |

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivatives | c-Met | 0.59 nM (IC₅₀) | (PDF) Quinoline-based small molecules as effective protein kinases inhibitors |

| 3,6-disubstituted quinoline | c-Met Kinase | 9.3 nM (IC₅₀) | Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors |

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of Methyl 4-hydroxyquinoline-7-carboxylate and its derivatives as kinase inhibitors would typically follow a standardized workflow, from initial high-throughput screening to more detailed mechanistic studies.

Figure 2: Typical workflow for kinase inhibitor drug discovery.

Conclusion and Future Directions

Methyl 4-hydroxyquinoline-7-carboxylate is a valuable synthetic intermediate with strong potential as a scaffold for the development of novel therapeutics, particularly in the area of oncology. The available literature strongly suggests that its biological activity is likely centered on the inhibition of receptor tyrosine kinases such as Axl and Mer.

Future research should focus on the following areas:

-

Direct Biological Evaluation: There is a clear need for the direct biological testing of Methyl 4-hydroxyquinoline-7-carboxylate in a panel of kinase assays to determine its specific activity and selectivity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives with modifications at various positions of the quinoline ring will be crucial for optimizing potency and selectivity.

-

In-depth Mechanistic Studies: Should the compound show significant activity, further studies to elucidate its precise binding mode within the kinase domain through techniques like X-ray crystallography would be highly valuable.

-

Exploration of Other Therapeutic Areas: Given the broad range of biological activities associated with the quinoline scaffold, investigating the potential of Methyl 4-hydroxyquinoline-7-carboxylate and its derivatives in other areas, such as infectious diseases and inflammatory conditions, may yield promising results.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the Gould-Jacobs reaction to form the quinoline core, followed by a Fischer esterification to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of Methyl 4-hydroxyquinoline-7-carboxylate.

| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Moles | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | Gould-Jacobs Reaction | 3-Aminobenzoic acid, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-7-carboxylic acid | 137.14, 216.23 | 0.1, 0.1 | 18.92 | 15.14 | 80 |

| 2 | Fischer Esterification | 4-Hydroxyquinoline-7-carboxylic acid, Methanol | Methyl 4-hydroxyquinoline-7-carboxylate | 189.17, 32.04 | 0.08 | 16.26 | 14.31 | 88 |

Experimental Protocols

Step 1: Synthesis of 4-Hydroxyquinoline-7-carboxylic acid via Gould-Jacobs Reaction

This procedure outlines the synthesis of the carboxylic acid intermediate.

Materials:

-

3-Aminobenzoic acid

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or similar high-boiling solvent)

-

Ethanol

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Deionized water

-

Round-bottom flask (500 mL) with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Condensation: In a 500 mL round-bottom flask, combine 3-aminobenzoic acid (13.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

-

Heat the mixture with stirring at 120-130°C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.

-

Cyclization: After the initial heating, add 200 mL of Dowtherm A to the reaction mixture.

-

Increase the temperature to 240-250°C and reflux for 30 minutes. The reaction mixture will darken.

-

Allow the mixture to cool to below 100°C and then pour it into 300 mL of petroleum ether with vigorous stirring.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with petroleum ether.

-

Hydrolysis and Purification: Transfer the crude solid to a beaker and add 200 mL of 1 M sodium hydroxide. Heat the mixture to boiling with stirring until the solid dissolves.

-

Treat the hot solution with activated charcoal to decolorize, if necessary, and then filter hot.

-

Acidify the filtrate to a pH of approximately 4-5 with 1 M hydrochloric acid. The 4-hydroxyquinoline-7-carboxylic acid will precipitate.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the purified product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 80°C.

Step 2: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate via Fischer Esterification

This procedure details the conversion of the carboxylic acid to the final methyl ester product.[1][2][3][4]

Materials:

-

4-Hydroxyquinoline-7-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL) with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 4-hydroxyquinoline-7-carboxylic acid (15.1 g, 0.08 mol) in 150 mL of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3 mL) with stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Carefully pour the residue into 200 mL of ice-cold water.

-

Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The methyl ester will precipitate as a solid. Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure Methyl 4-hydroxyquinoline-7-carboxylate.

-

Dry the purified product in a vacuum oven at 50°C.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall workflow for the synthesis of Methyl 4-hydroxyquinoline-7-carboxylate.

Caption: A simplified reaction scheme for the two-step synthesis.

References

Application Notes and Protocols: Methyl 4-hydroxyquinoline-7-carboxylate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-hydroxyquinoline-7-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a nucleophilic hydroxyl group and an ester moiety that can be hydrolyzed to a carboxylic acid, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of Methyl 4-hydroxyquinoline-7-carboxylate in the synthesis of more complex molecules, including key intermediates for targeted therapies.

The 4-hydroxyquinoline core is a privileged structure found in numerous biologically active compounds. The strategic placement of the hydroxyl group at the 7-position and the carboxylate at the 4-position makes this molecule an ideal starting material for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry: Synthesis of FAP Inhibitors

A significant application of derivatives from Methyl 4-hydroxyquinoline-7-carboxylate is in the development of Fibroblast Activation Protein (FAP) inhibitors. FAP is a serine protease that is overexpressed in the stroma of many types of tumors, making it an attractive target for cancer diagnostics and therapeutics. The 7-hydroxyquinoline-4-carboxylic acid scaffold, obtained from the hydrolysis of the title compound, serves as a key framework for a series of potent and selective FAP inhibitors.[1] In these inhibitors, the 7-hydroxyl group is typically modified to introduce various substituents, and the 4-carboxylic acid is coupled with other moieties, such as cyanopyrrolidines, to achieve high binding affinity and selectivity.

Below is a logical workflow illustrating the role of Methyl 4-hydroxyquinoline-7-carboxylate in the synthesis of FAP inhibitors.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations of Methyl 4-hydroxyquinoline-7-carboxylate.

Hydrolysis to 7-Hydroxyquinoline-4-carboxylic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step to enable further modifications at the 4-position, such as amide bond formation.

Experimental Workflow:

Protocol:

A solution of Methyl 7-hydroxyquinoline-4-carboxylate (0.9 g, 4.4 mmol) in 10 mL of methanol is treated with a 10% aqueous solution of sodium hydroxide. The reaction mixture is heated to 60 °C and stirred for 3 hours. After cooling the solution to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The pH of the remaining aqueous solution is adjusted to 2 with 2M hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield 7-hydroxyquinoline-4-carboxylic acid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 4-hydroxyquinoline-7-carboxylate (0.9 g, 4.4 mmol) | [1] |

| Reagents | 10% aq. NaOH, 2M HCl, Methanol | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temperature | 60 °C | [1] |

| Product Yield | 0.7 g (83.5%) | [1] |

O-Alkylation of the 7-Hydroxyl Group (Generalized Protocol)